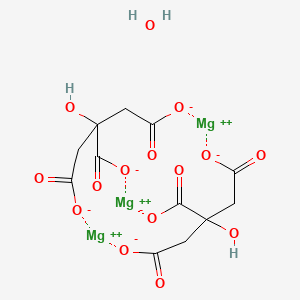
Magnesium citrate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium citrate hydrate is a compound formed by the reaction of magnesium carbonate and citric acid. It is a white or slightly yellow powder that is non-toxic and non-corrosive. This compound is highly soluble in water and is commonly used in various applications, including as a dietary supplement and a laxative .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium citrate hydrate can be synthesized by reacting magnesium oxide or magnesium carbonate with citric acid in an aqueous solution. The reaction typically occurs at elevated temperatures (around 70°C) to ensure complete dissolution of citric acid. The resulting solution is then cooled, and the precipitate is filtered and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
- Dissolving citric acid in purified water and heating to around 70°C.
- Slowly adding magnesium oxide or magnesium carbonate to the solution while stirring.
- Allowing the reaction to proceed for 3-4 hours, resulting in the formation of a white precipitate.
- Filtering and drying the precipitate at low temperatures (70-80°C) to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Magnesium citrate hydrate primarily undergoes substitution reactions. It can react with acids, bases, and salts to form various products.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid to form magnesium chloride and citric acid.
Bases: Reacts with sodium hydroxide to form magnesium hydroxide and sodium citrate.
Salts: Reacts with calcium chloride to form calcium citrate and magnesium chloride.
Major Products Formed:
- Magnesium chloride
- Citric acid
- Magnesium hydroxide
- Sodium citrate
- Calcium citrate
Scientific Research Applications
Magnesium citrate hydrate has a wide range of applications in scientific research:
Mechanism of Action
Magnesium citrate hydrate works by attracting water through the tissues by osmosis. Once in the intestine, it draws water into the bowel, which helps to soften the stool and stimulate bowel movements. This osmotic effect is primarily responsible for its laxative properties . Additionally, magnesium ions play a crucial role in various biochemical pathways, including muscle contraction, nerve function, and enzyme activity .
Comparison with Similar Compounds
- Magnesium oxide
- Magnesium sulfate
- Magnesium chloride
- Magnesium hydroxide
- Magnesium carbonate
Comparison:
Magnesium oxide: Less soluble in water compared to magnesium citrate hydrate and primarily used as an antacid and laxative.
Magnesium sulfate:
Magnesium chloride: Highly soluble in water, used in de-icing and as a magnesium supplement.
Magnesium hydroxide:
Magnesium carbonate: Used as an antacid and in the production of magnesium oxide
This compound is unique due to its high solubility in water and its effectiveness as a laxative and dietary supplement. It is preferred in many applications due to its gentle action and high bioavailability .
Properties
Molecular Formula |
C12H12Mg3O15 |
|---|---|
Molecular Weight |
469.13 g/mol |
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/2C6H8O7.3Mg.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |
InChI Key |
HZTVQLXIRHEMMB-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















